7,8-Dihydroxy-7,8-dihydrovitamin d3

Description

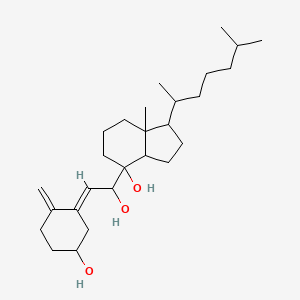

7,8-Dihydroxy-7,8-dihydrovitamin D3 is a dihydroxylated derivative of vitamin D3, characterized by hydroxyl groups at the 7 and 8 positions of its sterol backbone. This compound is primarily identified as 1-Hydroxy-7,8-epoxyvitamin D3 (CAS: 2227309-93-3) and is listed as "Vitamin D3 Impurity 3" in pharmaceutical contexts . Its structural uniqueness lies in the 7,8-dihydrodiol configuration, which distinguishes it from other vitamin D3 metabolites and analogs. While its biological role remains less defined compared to canonical metabolites like 1,25-dihydroxyvitamin D3 (calcitriol), it is hypothesized to act as an intermediate or degradation product in synthetic pathways or metabolic processes .

Properties

Molecular Formula |

C27H46O3 |

|---|---|

Molecular Weight |

418.7 g/mol |

IUPAC Name |

4-[(2E)-1-hydroxy-2-(5-hydroxy-2-methylidenecyclohexylidene)ethyl]-7a-methyl-1-(6-methylheptan-2-yl)-2,3,3a,5,6,7-hexahydro-1H-inden-4-ol |

InChI |

InChI=1S/C27H46O3/c1-18(2)8-6-9-20(4)23-12-13-24-26(23,5)14-7-15-27(24,30)25(29)17-21-16-22(28)11-10-19(21)3/h17-18,20,22-25,28-30H,3,6-16H2,1-2,4-5H3/b21-17+ |

InChI Key |

YIMMFXZWTYGKLW-HEHNFIMWSA-N |

Isomeric SMILES |

CC(C)CCCC(C)C1CCC2C1(CCCC2(C(/C=C/3\CC(CCC3=C)O)O)O)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCCC2(C(C=C3CC(CCC3=C)O)O)O)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 7,8-Dihydroxy-7,8-dihydrovitamin D3 involves several steps, starting from the precursor 7-dehydrocholesterol. The synthetic route typically includes the following steps:

Hydroxylation: Introduction of hydroxyl groups at the 7 and 8 positions of the molecule.

Reduction: Conversion of the intermediate compounds to the desired dihydroxy form.

Purification: Isolation and purification of the final product using techniques such as high-performance liquid chromatography (HPLC).

Industrial production methods may involve the use of reducing elimination techniques involving cyclic orthoester or thiocarbonate intermediates, ensuring a practical and high-yield process .

Chemical Reactions Analysis

7,8-Dihydroxy-7,8-dihydrovitamin D3 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the hydroxyl groups.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

7,8-Dihydroxy-7,8-dihydrovitamin D3 has a wide range of scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry for the determination of vitamin D3 and its derivatives.

Biology: Studied for its role in cellular processes and its potential effects on gene expression.

Medicine: Investigated for its potential therapeutic applications in treating vitamin D deficiency and related disorders.

Industry: Utilized in the development of nutritional supplements and pharmaceuticals.

Mechanism of Action

The mechanism of action of 7,8-Dihydroxy-7,8-dihydrovitamin D3 involves its interaction with the vitamin D receptor (VDR). Upon binding to VDR, the compound forms a complex that regulates the transcription of various genes involved in calcium and phosphorus homeostasis, immune response, and cell proliferation . The molecular targets include the VDR and the retinoid X receptor (RXR), which together form a heterodimer that binds to vitamin D-responsive elements (VDREs) in the DNA .

Comparison with Similar Compounds

Structural Features

The positioning and stereochemistry of hydroxyl groups critically influence the biological activity and stability of vitamin D3 derivatives. Below is a structural comparison:

Analytical Differentiation

Tandem mass spectrometry (MS/MS) is pivotal for distinguishing dihydroxyvitamin D3 isomers:

- This compound: Produces unique fragmentation patterns under collision-induced dissociation (CID), such as diagnostic ions at m/z 357.278807 .

- 1,25-Dihydroxyvitamin D3 : Generates characteristic fragments at m/z 383.3 and 365.3, enabling differentiation from 24,25-dihydroxyvitamin D3 .

- 24,25-Dihydroxyvitamin D3 : Identified via a distinct m/z 413.3 fragment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.